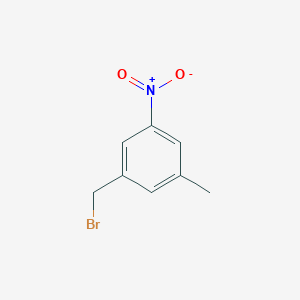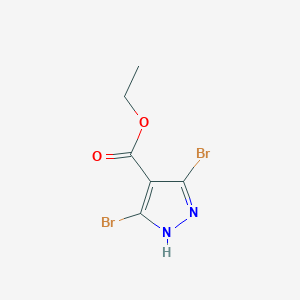
Benzene, 1-(bromomethyl)-3-methyl-5-nitro-
Descripción general
Descripción
Benzene, 1-(bromomethyl)-3-methyl-5-nitro-: is an organic compound characterized by a benzene ring substituted with a bromomethyl group, a methyl group, and a nitro group
Mecanismo De Acción
Target of Action
Benzyl bromides are generally known to be reactive towards nucleophiles due to the presence of the bromine atom, which is a good leaving group .
Mode of Action
The compound can undergo reactions at the benzylic position, which is the carbon atom adjacent to the aromatic ring . These reactions include free radical bromination, nucleophilic substitution, and oxidation . In the initiating step of a free radical reaction, for example, the compound loses the bromine atom, leaving behind a radical that can participate in further reactions .
Biochemical Pathways
It’s worth noting that benzyl bromides can participate in various organic reactions, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 171034 , which could influence its absorption and distribution in the body.
Result of Action
The reactivity of the compound suggests that it could potentially modify biomolecules, leading to various cellular effects .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of other nucleophiles in the environment could compete with the compound’s targets, potentially affecting its action . Additionally, factors such as pH and temperature could influence the compound’s stability and reactivity .
Análisis Bioquímico
Biochemical Properties
It is known that brominated compounds like this can participate in various biochemical reactions . The bromine atom in the molecule can act as a good leaving group, making this compound a potential electrophile in biochemical reactions .
Cellular Effects
Brominated compounds can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that brominated compounds can participate in nucleophilic substitution reactions, which could potentially lead to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that brominated compounds can undergo various transformations over time, potentially affecting their stability and degradation .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with dosage, potentially leading to threshold effects or toxic effects at high doses .
Metabolic Pathways
It is known that brominated compounds can participate in various metabolic pathways, potentially interacting with various enzymes or cofactors .
Transport and Distribution
It is known that brominated compounds can potentially interact with various transporters or binding proteins .
Subcellular Localization
It is known that chemical compounds can be directed to specific compartments or organelles based on various signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The preparation of Benzene, 1-(bromomethyl)-3-methyl-5-nitro- typically involves electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Benzene, 1-(bromomethyl)-3-methyl-5-nitro- undergoes nucleophilic substitution reactions where the bromomethyl group can be replaced by various nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia, typically under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Major Products:
Substitution: Products vary depending on the nucleophile used, such as benzene derivatives with different functional groups.
Reduction: The primary product is the corresponding amino compound.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Benzene, 1-(bromomethyl)-3-methyl-5-nitro- is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: This compound is investigated for its potential use in the development of new drugs, particularly those targeting specific biological pathways.
Industry:
Comparación Con Compuestos Similares
Benzene, (bromomethyl)-: Similar in structure but lacks the nitro and additional methyl groups.
Benzene, (1-bromoethyl)-: Contains a bromoethyl group instead of a bromomethyl group.
Propiedades
IUPAC Name |
1-(bromomethyl)-3-methyl-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-6-2-7(5-9)4-8(3-6)10(11)12/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZNQZPKIIYODB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629506 | |
| Record name | 1-(Bromomethyl)-3-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116069-92-2 | |
| Record name | 1-(Bromomethyl)-3-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate](/img/structure/B3030880.png)
![(1S,2S,5R,6S,7S)-6,8,8-Trimethyl-3-azatricyclo[5.1.1.02,5]nonan-4-one](/img/structure/B3030881.png)








